ethyl 2-amino-1H-indole-6-carboxylate
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Overview
Description
Ethyl 2-amino-1H-indole-6-carboxylate: is a derivative of indole, a significant heterocyclic system in natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1H-indole-6-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. One common approach involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde in the presence of an acid catalyst. For example, the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
Ethyl 2-amino-1H-indole-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. The exact mechanism may vary depending on the specific biological activity being studied. For instance, in anticancer research, the compound may inhibit certain enzymes involved in cell proliferation .
Comparison with Similar Compounds
Ethyl 2-amino-1H-indole-6-carboxylate can be compared with other similar indole derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Ethyl 3-[(E)-2-amino-1-cyanoethenyl]-6,7-dichloro-1-methyl-1H-indole-2-carboxylate: Another indolecarboxylic acid derivative with distinct chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Biological Activity
Ethyl 2-amino-1H-indole-6-carboxylate is a compound belonging to the indole family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₂N₂O₂
- Molecular Weight : Approximately 204.23 g/mol
- Functional Groups : Contains an amino group at the 2-position and a carboxylate group at the 6-position of the indole ring.
This compound exhibits its biological activity primarily through interactions with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzyme CYP1A2, which is crucial in drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs.
- Antiviral Activity : It has demonstrated potential as an antiviral agent, particularly in inhibiting HIV integrase, a critical enzyme in the HIV replication cycle. Studies indicate that derivatives of indole-2-carboxylic acid can effectively chelate metal ions within the active site of integrase, enhancing their inhibitory effects .
Antiviral Properties
Recent studies have identified this compound derivatives as promising candidates for antiviral therapy:
- HIV Inhibition : The compound's derivatives showed significant inhibitory activity against HIV integrase, with IC₅₀ values as low as 0.13 μM for optimized variants .
Anticancer Activity
The compound has been investigated for its anticancer properties:
- Mechanisms of Action : Research indicates that indole derivatives can inhibit cell proliferation by targeting specific signaling pathways and enzymes involved in cancer progression .
- Case Studies : In vitro studies have shown that certain indole derivatives exhibit higher cytotoxicity against cancer cell lines compared to normal cells, suggesting selectivity in targeting malignant cells .
Anti-inflammatory Effects
This compound has also been explored for its anti-inflammatory potential:
- Inflammatory Pathways : The compound may modulate inflammatory responses by affecting cytokine production and signaling pathways involved in inflammation.
Applications in Drug Development
The unique structure of this compound makes it a valuable scaffold for drug development:
- Synthesis and Optimization : Various synthetic routes have been developed to create analogs with enhanced biological activity. For instance, modifications at the C3 position of the indole core have led to improved binding affinities and inhibitory effects against viral enzymes .
Summary Table of Biological Activities
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl 2-amino-1H-indole-6-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)8-4-3-7-6-10(12)13-9(7)5-8/h3-6,13H,2,12H2,1H3 |
InChI Key |
LQWNFQGVBSDEQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=C(N2)N |
Origin of Product |
United States |
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